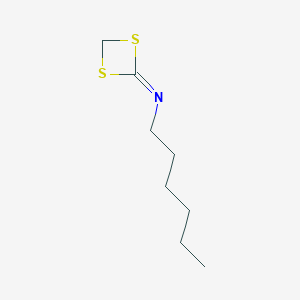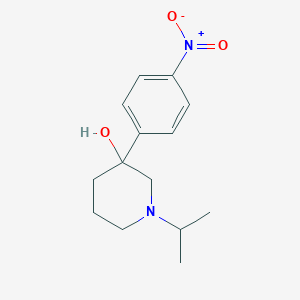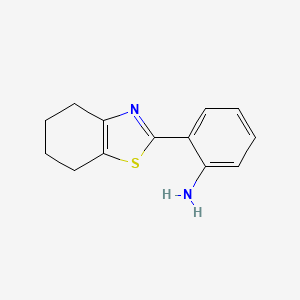
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide is an organic compound with a complex structure that includes an ethoxymethylidene group, a methoxyphenyl group, and an oxobutanamide moiety
Vorbereitungsmethoden
The synthesis of 2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylamine with ethyl acetoacetate in the presence of a base, followed by the addition of ethyl formate. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide can be compared with similar compounds such as:
4-Methoxyphenylacetone: This compound has a similar methoxyphenyl group but differs in its overall structure and reactivity.
4-Methoxyamphetamine: This compound shares the methoxyphenyl group but has different pharmacological properties and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61643-63-8 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-(ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H17NO4/c1-4-19-9-13(10(2)16)14(17)15-11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
DQQLGFCPTODCON-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


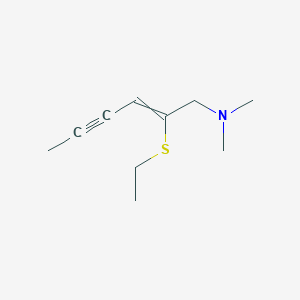
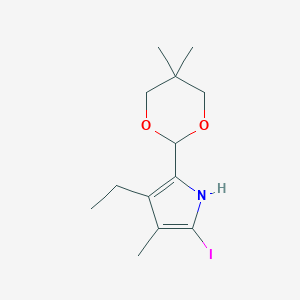

![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
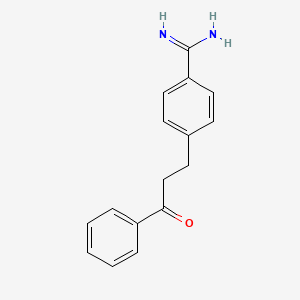

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
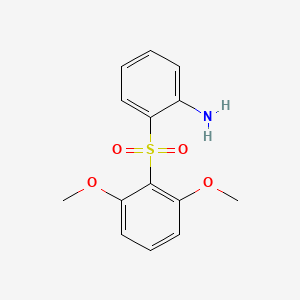
![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
